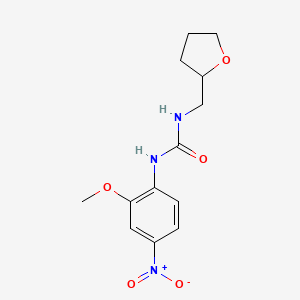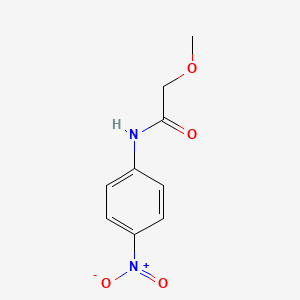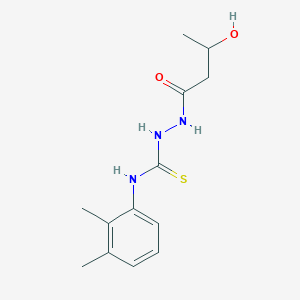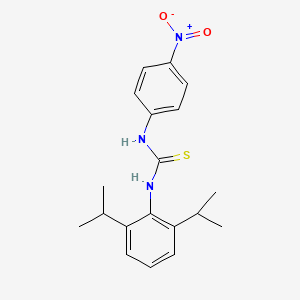![molecular formula C16H15FN4O3S2 B4117593 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117593.png)
2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide
説明
2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as FBTA, is a chemical compound that has been widely used in scientific research for its unique properties. FBTA is a thiosemicarbazone derivative that is structurally similar to other thiosemicarbazones, but with the addition of a fluorobenzyl group. This modification gives FBTA its distinct chemical and biological properties, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide binds to the active site of ribonucleotide reductase, inhibiting its activity and leading to the accumulation of DNA damage and cell death. 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to inhibit the activity of other enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA polymerase.
Biochemical and Physiological Effects:
2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of endothelial cells. 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of using 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells and emit fluorescence upon binding. This makes it a valuable tool for cancer detection and imaging. Another advantage of using 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide is its low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide is its complex synthesis process, which can be time-consuming and costly.
将来の方向性
There are several future directions for the use of 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide in scientific research. One potential application is in the development of new cancer therapies. 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to exhibit potent anti-tumor activity, and further research is needed to explore its potential as a cancer treatment. Another future direction is in the development of new diagnostic tools for cancer detection. 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to selectively target cancer cells and emit fluorescence upon binding, making it a promising candidate for cancer imaging. Further research is needed to optimize the synthesis process of 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide and explore its potential in various biological processes.
科学的研究の応用
2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide has been extensively used in scientific research for its unique properties. One of the primary applications of 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide is in the field of cancer research. 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting angiogenesis. 2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide has also been used as a diagnostic tool for cancer detection, as it can selectively target cancer cells and emit fluorescence upon binding.
特性
IUPAC Name |
1-[[2-[(2-fluorophenyl)methylsulfanyl]acetyl]amino]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3S2/c17-14-4-2-1-3-11(14)9-26-10-15(22)19-20-16(25)18-12-5-7-13(8-6-12)21(23)24/h1-8H,9-10H2,(H,19,22)(H2,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRWFGPZIRTXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-fluorobenzyl)sulfanyl]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4117529.png)

![N-(3,4-dichlorophenyl)-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4117543.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4117551.png)
![N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4117565.png)
![N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117570.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117577.png)
![4-fluoro-N-{2-[(2-furylmethyl)amino]ethyl}benzamide oxalate](/img/structure/B4117580.png)


![ethyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117598.png)
![ethyl 5-benzyl-2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117602.png)

